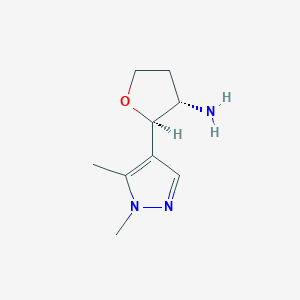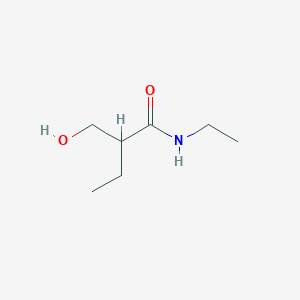
n-Ethyl-2-(hydroxymethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Ethyl-2-(hydroxymethyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is a derivative of butanamide, with an ethyl group and a hydroxymethyl group attached to the nitrogen and carbon atoms, respectively. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(hydroxymethyl)butanamide typically involves the reaction of butanamide with ethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Butanamide, Ethylamine, Formaldehyde
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. A catalyst such as hydrochloric acid may be used to facilitate the reaction.
Procedure: Butanamide is dissolved in water, and ethylamine is added to the solution. Formaldehyde is then slowly added to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-Ethyl-2-(hydroxymethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol derivative.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of n-Ethyl-2-(carboxymethyl)butanamide.
Reduction: Formation of n-Ethyl-2-(hydroxymethyl)butanol.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Ethyl-2-(hydroxymethyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Ethyl-2-(hydroxymethyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The hydroxymethyl group can participate in various biochemical pathways, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide: The parent compound without the ethyl and hydroxymethyl groups.
n-Ethylbutanamide: Similar structure but lacks the hydroxymethyl group.
2-(Hydroxymethyl)butanamide: Similar structure but lacks the ethyl group.
Uniqueness
n-Ethyl-2-(hydroxymethyl)butanamide is unique due to the presence of both the ethyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6972-42-5 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-ethyl-2-(hydroxymethyl)butanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-6(5-9)7(10)8-4-2/h6,9H,3-5H2,1-2H3,(H,8,10) |
Clave InChI |
IKTUKSDLIJOHCG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
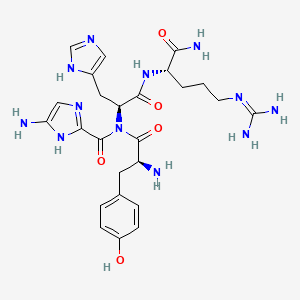

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
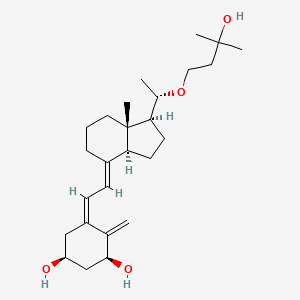
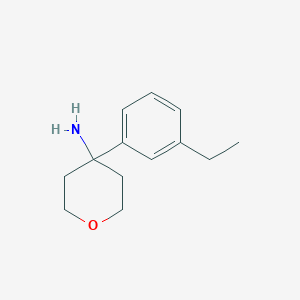
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
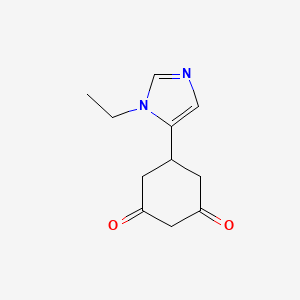
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
